2-(4-octylphenyl)ethyl Acetate
Overview
Description
2-(4-Octylphenyl)ethyl Acetate: is an organic compound with the molecular formula C₁₈H₂₈O₂ and a molecular weight of 276.41 g/mol . It is a derivative of phenethyl acetate, where the phenyl ring is substituted with an octyl group at the para position. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-octylphenyl)ethyl acetate typically involves the esterification of 2-(4-octylphenyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
2-(4-octylphenyl)ethanol+acetic acid→2-(4-octylphenyl)ethyl acetate+water
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-octylphenyl)ethyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-octylphenyl)acetic acid or 2-(4-octylphenyl)acetone.
Reduction: Formation of 2-(4-octylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
2-(4-octylphenyl)ethyl acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used to study the effects of ester functional groups on biological systems. It may also be used in the development of bioactive compounds.
Medicine:
While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.
Industry:
In the industrial sector, this compound is used in the formulation of fragrances and flavors. It can also be used as a solvent or plasticizer in various applications .
Mechanism of Action
The mechanism of action of 2-(4-octylphenyl)ethyl acetate depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may interact with biological targets.
Molecular Targets and Pathways:
Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing 2-(4-octylphenyl)ethanol and acetic acid.
Interaction with Receptors: The released alcohol may interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Phenethyl Acetate: Similar structure but lacks the octyl group.
2-(4-Octylphenyl)ethanol: The alcohol counterpart of 2-(4-octylphenyl)ethyl acetate.
4-Octylphenol: Lacks the ethyl acetate group.
Uniqueness:
This compound is unique due to the presence of both the octyl group and the ester functional group. This combination imparts specific chemical and physical properties, making it valuable in various applications. Its structure allows for diverse chemical transformations and interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(4-octylphenyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRYLJCBBFSRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467356 | |
Record name | 2-(4-octylphenyl)ethyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-04-5 | |
Record name | Benzeneethanol, 4-octyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162358-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-octylphenyl)ethyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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